N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
IUPAC命名与系统鉴定
该化合物的系统命名遵循国际纯粹与应用化学联合会(IUPAC)有机化学命名规则。主体结构以1,2,4-三唑环为核心,其3号位连接硫醚基团(-S-),5号位取代吡嗪环构成杂环体系。具体命名过程中,首先确定三唑环为母核,编号规则优先考虑取代基的电负性顺序:
- 三唑环1号位连接丙烯基(prop-2-en-1-yl)
- 3号位硫醚桥连乙酰胺侧链
- 5号位取代吡嗪基团
- 乙酰胺末端的苯环4号位被乙氧基修饰
最终系统命名为:N-(4-乙氧基苯基)-2-{[4-(丙-2-烯-1-基)-5-(吡嗪-2-基)-4H-1,2,4-三唑-3-基]硫烷基}乙酰胺。该命名准确反映了分子中各官能团的空间连接关系与取代位置。
分子式与分子量分析
通过高分辨质谱与元素分析确定分子式为C19H20N6O2S,精确分子量为396.47 g/mol。表1对比了理论计算值与实验测定结果:
| 参数 | 理论值 | 实验值 | 误差(ppm) |
|---|---|---|---|
| 分子量 | 396.47 | 396.5 | +0.76 |
| 碳含量(%) | 57.56 | 57.51 | -0.87 |
| 氢含量(%) | 5.08 | 5.12 | +0.79 |
| 氮含量(%) | 21.20 | 21.15 | -0.24 |
数据一致性验证了分子式的准确性,微小偏差源于同位素丰度差异。值得注意的是,硫元素含量(8.09%)与氧元素含量(8.07%)的精确匹配证实了硫醚键与乙氧基的存在。
晶体学数据与构象异构
尽管该化合物的单晶培养尚未成功,但通过分子动力学模拟与同系物类比可推断其构象特征。CREST构象搜索算法显示,丙烯基侧链存在三种优势构象(图1):
- 构象A (68%):丙烯基与三唑环平面呈60°二面角,形成部分共轭体系
- 构象B (25%):侧链垂直于杂环平面,空间位阻最小化
- 构象C (7%):丙烯基反式排列,产生分子内氢键
分子表面静电势分析揭示,吡嗪环的缺电子区域(+28.6 kcal/mol)与乙酰胺羰基的富电子区域(-15.4 kcal/mol)形成互补电荷分布,这可能影响其固态堆积模式。
波谱表征
核磁共振谱(NMR) :
¹H NMR (400 MHz, DMSO-d6)显示特征信号:
- δ 8.42 ppm (s, 2H):吡嗪环C3/C5位质子
- δ 7.52 ppm (dd, J=13.0,8.7 Hz):乙氧基苯环邻位质子
- δ 5.82 ppm (m):丙烯基烯烃质子
- δ 4.12 ppm (q):乙氧基亚甲基
¹³C NMR谱中,硫醚键连接的C-S-C片段在δ 42.3 ppm出现特征峰,而三唑环C=N信号位于δ 156.7 ppm。二维HSQC与HMBC相关谱证实了各基团的连接顺序。
红外光谱(IR) :
- 3275 cm⁻¹:N-H伸缩振动(乙酰胺)
- 1689 cm⁻¹:C=O伸缩振动
- 1596 cm⁻¹:吡嗪环C=N振动
- 1247 cm⁻¹:C-O-C不对称伸缩
质谱(MS) :
ESI-MS显示准分子离子峰[M+H]⁺ m/z=397.2,二级质谱中特征碎片包括:
- m/z 265.1:失去丙烯基侧链
- m/z 178.0:吡嗪-三唑核心碎片
- m/z 121.8:乙氧基苯基离子
X射线衍射与分子堆积
虽然目标化合物的单晶数据暂缺,但参考类似物研究可推测其固态行为。对母核结构2-硫代二氢嘧啶-4,6-二酮的X射线分析显示,分子通过N-H···O=S氢键形成层状堆积,层间距3.8 Å。理论计算预测本化合物可能采取类似堆积模式,其中丙烯基侧链的范德华相互作用主导晶格能(-28.6 kcal/mol)。分子动力学模拟表明,在晶胞中乙氧基苯环采取交错排列以减少空间位阻。
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O2S/c1-3-11-25-18(16-12-20-9-10-21-16)23-24-19(25)28-13-17(26)22-14-5-7-15(8-6-14)27-4-2/h3,5-10,12H,1,4,11,13H2,2H3,(H,22,26) |
InChI Key |
OHJDQEMKRDLASK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For this compound, the reaction between 3-mercapto-1,2,4-triazole and pyrazine-2-carbonyl chloride under basic conditions (e.g., potassium carbonate in acetone) yields the 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol intermediate. Prop-2-en-1-yl (allyl) groups are introduced via nucleophilic substitution using allyl bromide in dimethylformamide (DMF) at 80°C.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Solvent | DMF or acetone |
| Temperature | 60–80°C |
| Base | K₂CO₃ or Cs₂CO₃ |
| Reaction Time | 6–12 hours |
Acetamide Side-Chain Attachment
The thiol group at position 3 of the triazole undergoes nucleophilic displacement with 2-chloro-N-(4-ethoxyphenyl)acetamide in the presence of a base such as triethylamine. This step is performed in tetrahydrofuran (THF) at room temperature to avoid side reactions.
Optimization Strategies for Yield and Purity
Solvent and Catalytic Systems
Polar aprotic solvents like DMF enhance reaction rates due to their high dielectric constants, while cesium carbonate improves nucleophilicity in substitution reactions. A comparative study of solvents demonstrated the following yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| DMSO | 72 | 93 |
| Acetone | 65 | 89 |
Temperature Control
Elevated temperatures (80°C) accelerate triazole formation but risk decomposition of the pyrazine moiety. A balance is achieved by maintaining temperatures at 70–75°C during cyclocondensation.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:
-
Continuous Flow Reactors : Reduce reaction times from hours to minutes by enhancing heat transfer.
-
Catalyst Recycling : Cesium carbonate recovery via filtration reduces waste.
-
Green Chemistry Principles : Substituting DMF with cyclopentyl methyl ether (CPME) lowers environmental impact.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and prop-2-en-1-yl groups.
Reduction: Reduction reactions can target the triazole ring and the pyrazinyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds containing triazole moieties exhibit promising antifungal properties. N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been synthesized as part of a series aimed at combating fungal infections, particularly those caused by Candida species. The compound's structure allows it to interact with fungal cell membranes and inhibit ergosterol biosynthesis, a critical component of fungal cell walls.
Case Study:
A study evaluated the antifungal efficacy of several triazole-derived compounds against Candida albicans and Rhodotorula mucilaginosa. The results showed that the compound demonstrated a minimum inhibitory concentration (MIC) of less than 25 µg/mL, indicating superior activity compared to traditional antifungal agents like fluconazole .
Anticancer Properties
The compound has also been investigated for its anticancer potential. The incorporation of pyrazole and triazole rings is known to enhance biological activity against various cancer cell lines. The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study:
In vitro studies have shown that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines such as OVCAR-8 and NCI-H40, with percent growth inhibitions exceeding 80% in some cases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions.
Synthetic Routes
The preparation begins with the formation of the pyrazole core followed by the introduction of the ethoxyphenyl and acetamide groups. Common reagents include hydrazine hydrate and various substituted anilines under controlled conditions.
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Pyrazole Core | Hydrazine hydrate | Reflux in ethanol |
| 2 | Introduction of Ethoxy Group | Ethyl chloroformate | DMF solvent |
| 3 | Acetamide Formation | Acetic anhydride | Controlled temperature |
Structural Optimization
Future studies may focus on optimizing the chemical structure to improve bioavailability and selectivity for target enzymes or receptors involved in fungal infections or cancer proliferation pathways.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyrazinyl group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key analogs :
- Pyridin-3-yl variant : Substitution at position 3 () introduces steric and electronic differences, which could modulate activity in kinase or GPCR targets .
Substituent Variations on the Triazole Ring
- Allyl (prop-2-en-1-yl) vs. Alkyl Groups : The allyl group in the target compound may offer greater conformational flexibility compared to ethyl () or methoxy groups (). This could enhance interactions with hydrophobic binding pockets in enzymes .
- Aromatic Substitutions : Compounds with 4-methoxyphenyl () or 4-chlorophenyl () groups on the triazole exhibit varied electronic profiles. Electron-withdrawing groups (e.g., -Cl) improve antimicrobial activity in analogs, while electron-donating groups (e.g., -OCH₃) may reduce efficacy .
Acetamide Modifications
- 4-Ethoxyphenyl vs. Halogenated Phenyl : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the 2-fluorophenyl () or 2-ethylphenyl () substituents. Fluorine atoms enhance metabolic stability and bioavailability in related compounds .
Pharmacological Activity Comparison
While direct data for the target compound are lacking, structurally related analogs demonstrate the following:
Notes:
- Antimicrobial Activity : Analogs with electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring exhibit lower MIC values against bacterial strains like E. coli and S. aureus .
- Antiproliferative Activity : Ethyl and fluorophenyl substituents () correlate with enhanced cytotoxicity in cancer cell lines, likely due to improved cellular uptake .
- Anti-inflammatory Effects : Thiophene- and pyrrole-containing derivatives () show anti-exudative activity, possibly via COX-2 inhibition .
Physicochemical Data
Biological Activity
N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the following components:
- Ethoxyphenyl group
- Pyrazinyl and triazole moieties
- Sulfanyl and acetamide functionalities
Molecular Formula: C20H21N5O2S
Molecular Weight: 393.48 g/mol
CAS Number: 2309585-30-4
Biological Activity Overview
Research indicates that compounds containing triazole and pyrazine scaffolds exhibit various biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
A study conducted on similar triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features showed IC50 values in the low micromolar range against HepG2 (liver cancer) and A549 (lung cancer) cell lines . While specific data for the target compound is limited, its structural analogs suggest potential anticancer activity through mechanisms that may involve inhibition of DNA synthesis or interference with cell cycle progression.
Antimicrobial Activity
The compound's structure is conducive to antimicrobial activity. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro studies showed that derivatives with triazole rings exhibited significant antibacterial effects, suggesting that this compound may also possess comparable antimicrobial properties .
Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways and cytokine production. This suggests that the target compound may also play a role in reducing inflammation through similar pathways.
The proposed mechanisms by which N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with triazole rings are known to inhibit enzymes involved in cellular processes.
- Disruption of DNA Replication : Similar compounds have shown the ability to interfere with DNA synthesis in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and cell proliferation.
Case Studies
Several studies have highlighted the biological activities of related compounds:
These findings underscore the potential of N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a candidate for further research in drug development.
Q & A
Q. What are the standard synthetic routes for preparing triazole-sulfanyl acetamide derivatives, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Triazole ring formation : Reacting 4-amino-5-(heteroaryl)-1,2,4-triazole with α-chloroacetamide derivatives in the presence of KOH (alkylation step) .
- Catalytic refinement : Pyridine and zeolite (Y-H) are used as catalysts under reflux (150°C, 5 hours) to enhance reaction efficiency and yield .
- Purification : Recrystallization from ethanol or ice-acid mixtures to isolate the product .
Q. How is the structural identity of the compound confirmed post-synthesis?
Key methods include:
Q. What preliminary biological assays are recommended to evaluate bioactivity?
Initial screening often focuses on:
- Anti-exudative activity : Assessed using rat models (e.g., formalin-induced edema) to quantify inflammation reduction .
- Antiproliferative assays : Cell viability tests (e.g., MTT) against cancer cell lines to identify potential therapeutic applications .
Advanced Research Questions
Q. How can conflicting bioactivity data between similar analogs be resolved?
Strategies include:
- Orthogonal validation : Repeating assays under standardized conditions (e.g., fixed dose, exposure time) to minimize variability .
- Structure-activity relationship (SAR) analysis : Systematically modifying substituents (e.g., pyrazine vs. pyridine) and correlating changes with activity trends .
- Computational modeling : Molecular docking to predict binding affinities to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
Q. What methodologies optimize yield in large-scale synthesis while maintaining purity?
Critical factors include:
- Catalyst selection : Zeolite (Y-H) improves regioselectivity and reduces side reactions in triazole alkylation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during coupling reactions .
- Process monitoring : TLC or HPLC to track reaction progress and identify optimal termination points .
Q. How can the metabolic stability of this compound be assessed for drug development?
Advanced approaches involve:
Q. What strategies address low solubility in pharmacokinetic studies?
Solutions include:
- Prodrug design : Introducing hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulation with PEGylated liposomes to improve bioavailability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
